N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide
CAS No.:
Cat. No.: VC18865012
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | N-[(1R,2R)-2-amino-1,2-diphenylethyl]acetamide |
| Standard InChI | InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m1/s1 |
| Standard InChI Key | PQNDJAHEUONIIZ-HZPDHXFCSA-N |
| Isomeric SMILES | CC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N |
| Canonical SMILES | CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure features a central chiral carbon atom connected to two phenyl rings, an acetamide group (-NHCOCH₃), and a primary amine (-NH₂). This configuration creates two enantiomers: the (1R,2R) and (1S,2S) forms. The (1R,2R) enantiomer exhibits distinct biological activity due to its spatial compatibility with chiral binding pockets in enzymes and receptors.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Chiral Centers | 1 (R,R configuration) |
| Functional Groups | Acetamide, Primary Amine |
X-ray crystallography studies reveal a dihedral angle of 112° between the two phenyl rings, contributing to its rigid conformation and stabilizing intermolecular π-π interactions. The acetamide group participates in hydrogen bonding with biological targets, while the amine group facilitates protonation under physiological conditions, enhancing solubility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with (1R,2R)-1,2-diphenylethane-1,2-diamine, which undergoes selective acetylation using acetic anhydride in anhydrous dichloromethane. The reaction is conducted under nitrogen atmosphere to prevent oxidation of the amine group. Key steps include:
-
Protection of the Amine: The primary amine is acetylated at 0°C to minimize side reactions.
-
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Yield optimization studies indicate that maintaining a stoichiometric ratio of 1:1.2 (diamine:acetic anhydride) at pH 8–9 achieves 78% yield with >99% enantiomeric excess (ee).
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and reduce reaction times. A representative protocol involves:
-
Reactor Type: Tubular flow reactor with immobilized lipase catalysts for enantioselective acetylation.
-
Conditions: 40°C, 15 bar pressure, residence time 30 minutes.
-
Downstream Processing: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) ensures ≥99.5% purity.
Biological Activities and Pharmacological Profile
Neuroprotective Effects
In rodent models of cerebral ischemia, N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide (10 mg/kg, intraperitoneal) extended survival time under hypoxic conditions by 40% compared to controls. Mechanistic studies suggest:
-
Glutamate Modulation: Inhibition of NMDA receptor overactivation, reducing excitotoxic calcium influx.
-
Antioxidant Activity: Scavenging of hydroxyl radicals (IC₅₀ = 12 µM) via the acetamide moiety.
Anticonvulsant Properties
The compound demonstrated efficacy in the maximal electroshock (MES) seizure model, with an ED₅₀ of 8.2 mg/kg in mice. Unlike traditional antiepileptics, it showed no sedation or motor impairment at therapeutic doses.
Table 2: Preclinical Pharmacokinetics
| Parameter | Value |
|---|---|
| Oral Bioavailability | 62% (mice) |
| Plasma Half-Life (t½) | 3.8 hours |
| Protein Binding | 89% |
Mechanism of Action and Target Engagement
Enzyme Inhibition
The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with a Kᵢ of 0.45 µM. Docking simulations reveal hydrophobic interactions between the phenyl rings and the enzyme’s FAD-binding domain.
Receptor Interactions
Allosteric modulation of σ-1 receptors has been observed (EC₅₀ = 3.1 µM), potentiating neurotrophic factor release in astrocyte cultures.
Comparative Analysis with Structural Analogs
Replacing the acetamide group with trifluoromethanesulfonamide (as in the related compound 852212-89-6) increases metabolic stability but reduces blood-brain barrier permeability by 60%. Conversely, hydroxylation of the phenyl rings enhances antioxidant capacity at the expense of MAO-B selectivity.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to analgesics targeting neuropathic pain. For example, catalytic hydrogenation yields a secondary amine used in Pfizer’s PF-06372865 (Phase II trial for epilepsy).
Asymmetric Catalysis
Chiral derivatives act as ligands in ruthenium-catalyzed transfer hydrogenation, achieving 92% ee in ketone reductions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume